molecular formula C23H21NO7 B7745561 (E)-methyl 2-cyano-3-(4-(((E)-3-(2,4-dimethoxyphenyl)acryloyl)oxy)-3-methoxyphenyl)acrylate

(E)-methyl 2-cyano-3-(4-(((E)-3-(2,4-dimethoxyphenyl)acryloyl)oxy)-3-methoxyphenyl)acrylate

Cat. No.: B7745561
M. Wt: 423.4 g/mol
InChI Key: ZTPMVGLINDHSRC-NRHDHWSESA-N
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Description

(E)-methyl 2-cyano-3-(4-(((E)-3-(2,4-dimethoxyphenyl)acryloyl)oxy)-3-methoxyphenyl)acrylate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as cyano, methoxy, and acrylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-cyano-3-(4-(((E)-3-(2,4-dimethoxyphenyl)acryloyl)oxy)-3-methoxyphenyl)acrylate typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions, including esterification and acrylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-cyano-3-(4-(((E)-3-(2,4-dimethoxyphenyl)acryloyl)oxy)-3-methoxyphenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

    Substitution: The acrylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the acrylate group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

(E)-methyl 2-cyano-3-(4-(((E)-3-(2,4-dimethoxyphenyl)acryloyl)oxy)-3-methoxyphenyl)acrylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Industry: It can be used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-methyl 2-cyano-3-(4-(((E)-3-(2,4-dimethoxyphenyl)acryloyl)oxy)-3-methoxyphenyl)acrylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate: This compound has a similar structure but lacks the acrylate group.

    Dichloroaniline: Although structurally different, it shares some functional group similarities.

Uniqueness

(E)-methyl 2-cyano-3-(4-(((E)-3-(2,4-dimethoxyphenyl)acryloyl)oxy)-3-methoxyphenyl)acrylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl (E)-2-cyano-3-[4-[(E)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]oxy-3-methoxyphenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO7/c1-27-18-8-6-16(20(13-18)28-2)7-10-22(25)31-19-9-5-15(12-21(19)29-3)11-17(14-24)23(26)30-4/h5-13H,1-4H3/b10-7+,17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPMVGLINDHSRC-NRHDHWSESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)OC2=C(C=C(C=C2)C=C(C#N)C(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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